tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate
Description
This compound is a highly functionalized carbamate derivative featuring multiple tert-butoxycarbonyl (Boc) protecting groups, a piperazine-1-carbonyl-substituted phenyl ring, and an imino linkage. Its structure is characterized by:
- Three Boc groups: Two on the imino nitrogen and one on the central carbamate .
- Imino-methyl-carbamate core: The imino group bridges the Boc-protected carbamate and the substituted phenyl ring, creating a rigid scaffold .
This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting molecules, given the prevalence of piperazine and Boc motifs in drug discovery .
Properties
Molecular Formula |
C27H40N4O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(E)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate |
InChI |
InChI=1S/C27H40N4O7/c1-25(2,3)36-22(33)29-20(31(23(34)37-26(4,5)6)24(35)38-27(7,8)9)18-10-12-19(13-11-18)21(32)30-16-14-28-15-17-30/h10-13,28H,14-17H2,1-9H3/b29-20+ |
InChI Key |
QPICORHASAMOSN-ZTKZIYFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\C1=CC=C(C=C1)C(=O)N2CCNCC2)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)N2CCNCC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Starting Materials
- tert-Butyl carbamate is prepared or procured as a Boc-protected amine precursor.
- The functionalized amine, such as 4-(piperazine-1-carbonyl)phenyl derivative, is synthesized or obtained, often requiring prior protection of reactive sites to ensure selectivity in later steps.
Formation of the Imino Carbamate Intermediate
- The imino functionality is introduced via condensation reactions between Boc-protected amines and aldehydes or activated carbonyl compounds.
- Oxidative methods, such as manganese(IV) oxide-mediated oxidation, have been reported to facilitate the formation of α-imino carboxylic acid derivatives and imino amides, which are structurally related to the target compound’s imino carbamate moiety.
- The reaction conditions require careful control of temperature and pH to avoid side reactions and degradation of protecting groups.
Coupling with Piperazine-1-carbonyl Phenyl Derivative
- The Boc-protected imino intermediate is coupled with the piperazine-1-carbonyl phenyl moiety under mild conditions.
- Catalysts or coupling agents (e.g., carbodiimides) may be employed to enhance the efficiency of amide bond formation.
- Reaction monitoring is critical to ensure completion and to minimize formation of by-products.
Final Deprotection and Purification
- After assembly of the full molecule, selective deprotection steps may be applied if partial removal of Boc groups is desired.
- Purification is typically achieved via chromatographic techniques, such as preparative HPLC or silica gel chromatography, to isolate the pure compound.
- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Boc protection | tert-Butyl chloroformate, base (e.g., triethylamine) | Protects amine groups to prevent side reactions |
| 2 | Imino formation | Manganese(IV) oxide oxidation or condensation | Requires controlled temperature (~room temp) |
| 3 | Amide coupling | Carbodiimide (e.g., EDC, DCC), catalyst (e.g., DMAP) | Mild conditions to preserve Boc groups |
| 4 | Purification | Chromatography (HPLC or silica gel) | Ensures high purity for biological applications |
Research Findings and Mechanistic Insights
- The use of manganese(IV) oxide as an oxidant has been shown to efficiently convert amino acid derivatives to imino amides, which are key intermediates in the synthesis of related carbamate compounds.
- The Boc protecting groups provide stability during oxidative and coupling steps, preventing premature deprotection or side reactions.
- Studies indicate that the orientation and presence of carbonyl groups in the molecule influence reaction rates and stereoselectivity, especially in Mannich-type reactions involving imino intermediates.
- Catalytic systems employing thiourea-based organocatalysts have been explored for asymmetric synthesis of related imino compounds, highlighting the potential for stereochemical control in the preparation of such complex molecules.
Comparative Data Table of Related Compounds and Preparation Approaches
Chemical Reactions Analysis
Deprotection of tert-Butoxycarbonyl (Boc) Groups
The Boc groups in this compound are acid-labile and undergo selective deprotection under acidic conditions. Key methods include:
Table 1: Boc Deprotection Methods and Outcomes
-
Mechanism : Acidic protonation of the Boc group’s carbonyl oxygen leads to carbamate cleavage, releasing CO₂ and tert-butanol. The oxalyl chloride/MeOH system generates HCl in situ while avoiding side reactions (e.g., ester hydrolysis) common with traditional methods .
Hydrolysis of Carbamate Linkages
The carbamate bonds undergo hydrolysis under basic or enzymatic conditions:
Table 2: Hydrolysis Conditions and Products
| Conditions | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (2 M), H₂O/THF, 60°C | Corresponding amine, CO₂, and tert-butanol | Slow reaction (12–24 h) | |
| Enzymatic cleavage | Lipase (Candida antarctica) | Selective cleavage of one carbamate group | pH 7.5, 37°C, 48 h |
-
Stability : The carbamate linkages remain intact under neutral or mildly acidic conditions, making the compound stable during storage and handling.
Reactivity of the Piperazine-1-Carbonyl Moiety
The piperazine ring undergoes functionalization at its secondary amine:
Table 3: Piperazine Derivatization Reactions
| Reaction Type | Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | DCM, 0°C → rt, 2 h | N-Acetyl-piperazine derivative | 80% | |
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6 h | N-Methyl-piperazine derivative | 65% |
-
Limitations : Steric hindrance from adjacent Boc groups slows reaction kinetics compared to unhindered piperazine derivatives.
Stability Under Oxidative and Reductive Conditions
The compound exhibits moderate stability:
Table 4: Stability Screening
| Condition | Reagents | Outcome | Notes | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), FeCl₃ | Degradation of phenylmethyl backbone | Rapid decomposition | |
| Reduction | NaBH₄, MeOH | No reaction | Carbamates remain intact |
Mechanistic Insights
-
Boc deprotection : TFA-mediated cleavage follows a two-step protonation-decarboxylation pathway.
-
Oxalyl chloride/MeOH system : Forms a reactive chlorooxalate intermediate, enabling selective Boc removal without collateral ester hydrolysis .
The compound’s reactivity is strategically leveraged in multi-step syntheses, particularly where selective deprotection and functional group tolerance are critical. Experimental data emphasize the superiority of oxalyl chloride/MeOH for Boc removal in sensitive substrates, as well as the robustness of enzymatic hydrolysis for selective modifications.
Scientific Research Applications
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Protection | Amine + Boc2O | Mild Basic Conditions |
| 2 | Coupling | Protected Amine + Isocyanate | Solvent (e.g., THF), Heat |
| 3 | Deprotection | TFA or HCl | Room Temperature |
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. The piperazine ring is known for its role in various pharmacologically active compounds, including antidepressants and antipsychotics.
- Case Study : Research has indicated that derivatives of piperazine exhibit significant activity against various cancer cell lines. The incorporation of the tert-butoxycarbonyl group may enhance stability and bioavailability.
Drug Delivery Systems
Due to its ability to protect functional groups, tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate can be utilized in developing controlled-release formulations. Its structure allows for the attachment of drugs that can be released in a targeted manner.
- Case Study : A study demonstrated that carbamate derivatives could be used to form nanoparticles for delivering chemotherapeutic agents, improving their solubility and reducing systemic toxicity.
Material Science
The compound may also find applications in creating advanced materials due to its unique chemical structure. Its ability to form stable linkages can be exploited in polymer chemistry.
- Case Study : Researchers have explored the use of similar carbamates in synthesizing biodegradable polymers that could be used for medical implants or drug delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine. This property is exploited in various synthetic pathways to control the reactivity of amines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Reactivity and Stability
- Boc Deprotection : The target’s multiple Boc groups may require stepwise acidolysis (e.g., TFA in DCM), whereas simpler analogs (e.g., ’s compound) deprotect faster .
- Piperazine Solubility : The piperazine-1-carbonyl group enhances water solubility compared to halogenated analogs (e.g., 41ε) .
- Imino Group Stability: The imino linkage may hydrolyze under acidic or oxidative conditions, a vulnerability absent in triazole or tetrazole analogs .
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
The compound tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C27H40N4O
- CAS Number: 17791-51-4
- Molecular Weight: 440.64 g/mol
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and plays a crucial role in stabilizing the molecule during biological interactions .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and potential therapeutic applications. Notably, it has shown promise in inhibiting specific enzymes involved in disease pathways.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit certain enzymes, particularly those related to malaria. For example, the compound was evaluated for its inhibitory effects on PfA-M1 and PfA-M17 enzymes, which are critical targets in malaria treatment. The Ki values observed were:
- Ki for PfA-M1: 0.027 µM
- Ki for PfA-M17: 0.080 µM
These values indicate potent inhibitory activity, suggesting that modifications to the scaffold can enhance binding affinity and selectivity .
The mechanism through which this compound exerts its biological effects involves coordination with catalytic zinc ions within the enzyme active sites. This interaction is facilitated by the hydroxamic acid moiety present in similar compounds, which enhances binding and inhibition efficacy .
Study 1: Dual Inhibition of Malaria Enzymes
In a comprehensive study focusing on dual inhibitors of PfA-M1 and PfA-M17, researchers synthesized a series of compounds based on the tert-butyl scaffold. The findings indicated that while the tert-butyl group did not directly interact with the enzyme pockets, it played a significant role in maintaining the overall structure conducive for binding .
Table 1: Inhibitory Activities of Compounds
| Compound | Ki (µM) | Target Enzyme |
|---|---|---|
| 9b | 0.027 | PfA-M1 |
| 10b | 0.065 | PfA-M17 |
This table summarizes the potency of different compounds derived from the same scaffold, emphasizing structure-activity relationships (SAR) that inform future modifications for improved efficacy.
Study 2: Prodrug Approaches
Another study explored prodrug strategies involving similar carbamate structures, revealing that certain modifications could enhance oral bioavailability and stability against metabolic degradation. The results indicated that while some carbamate derivatives exhibited low antimalarial activity, others showed significant potency when converted into active forms through hydrolysis .
Table 2: Activity Comparison of Prodrugs
| Prodrug Compound | EC50 (µM) | Active Parent Compound |
|---|---|---|
| Compound A | <1.0 | Active Form 3 |
| Compound B | 2.9 | Active Form 3 |
Q & A
Q. What are effective strategies for synthesizing tert-butyl-protected intermediates in multi-step organic reactions?
- Methodological Answer: Utilize tert-butyl carbamates (Boc) as protecting groups for amines due to their stability under basic and nucleophilic conditions. For example, in multi-step syntheses involving piperazine derivatives, introduce Boc groups early to prevent undesired side reactions. Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) and confirm protection efficiency using NMR (e.g., disappearance of NH signals at δ 1.4–1.5 ppm for Boc groups) . For sterically hindered intermediates, optimize reaction times (e.g., 12–24 hours at 20–50°C) to ensure complete conversion .
Q. How can researchers characterize this compound and its intermediates using spectroscopic methods?
- Methodological Answer: Employ a combination of / NMR, LC-MS, and IR spectroscopy:
- NMR: Identify Boc groups via singlet peaks at δ 1.4 ppm (tert-butyl) and carbonyl signals at δ 155–160 ppm. Piperazine protons appear as broad singlets (δ 3.2–3.5 ppm) .
- LC-MS: Monitor molecular ions ([M+H]) with exact mass matching the molecular formula. For example, a compound with CHNO would show [M+H] at m/z 412.18 .
- IR: Confirm carbamate C=O stretches at 1680–1720 cm .
Q. What purification challenges arise during synthesis, and how can they be resolved?
- Methodological Answer:
- Challenge: Hydrophobic tert-butyl groups reduce solubility in polar solvents, complicating column chromatography.
- Solution: Use gradient elution with dichloromethane/methanol (95:5 to 85:15) or reverse-phase HPLC for highly nonpolar intermediates . For crystalline products, recrystallize from ethanol/water mixtures .
Advanced Research Questions
Q. How can steric hindrance from tert-butyl groups be mitigated in coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer:
- Catalyst Optimization: Use Pd(PPh) or XPhos Pd G3 at elevated temperatures (80–100°C) to enhance reactivity .
- Solvent Choice: Employ DMF or toluene to improve solubility of bulky intermediates.
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes at 120°C) to achieve higher yields (85–90%) compared to conventional heating .
Q. What methods optimize Boc deprotection while minimizing side reactions?
- Methodological Answer:
- Acidic Conditions: Use TFA/DCM (1:1) at 0°C for 1–2 hours to cleave Boc groups without hydrolyzing sensitive amides. Neutralize with NaHCO post-deprotection .
- Alternative: Employ HCl/dioxane (4 M) at room temperature for 4 hours, followed by lyophilization to recover the free amine .
Q. How can researchers analyze and resolve contradictory data in reaction yields or purity?
- Methodological Answer:
- Byproduct Identification: Use high-resolution LC-MS/MS to detect impurities (e.g., incomplete coupling or overprotection). Compare fragmentation patterns with reference standards .
- Reaction Monitoring: Track intermediates in real-time via inline FTIR or Raman spectroscopy to identify bottlenecks (e.g., stalled reactions at >80% conversion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
